[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid
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Overview
Description
[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The molecular formula of this compound is C13H11BClFO3.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The mode of action of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid is likely related to its ability to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide under the action of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of pharmaceuticals . The products of these reactions can influence various biochemical pathways depending on their structure and function.
Pharmacokinetics
The physicochemical properties of boronic acids, such as their stability and solubility, can influence their pharmacokinetic behavior .
Result of Action
The products of the suzuki-miyaura cross-coupling reaction, in which this compound participates, can have various effects depending on their structure and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions, including the temperature, the presence of a base, and the choice of solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Chemistry:
Catalysis: [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Biosensors: It is utilized in the design of biosensors for detecting various analytes, including glucose and other small molecules.
Medicine:
Drug Development: this compound serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry:
Agriculture: The compound is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: It is employed in the production of electronic materials, including semiconductors and conductive polymers.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy, chlorine, and fluorine substituents, making it less versatile in certain applications.
4-Benzyloxy-3-chlorophenylboronic Acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.
3-(Benzyloxy)-4-methoxyphenylboronic Acid: Contains a methoxy group instead of a chlorine and fluorine, altering its chemical behavior.
Uniqueness:
- The presence of both chlorine and fluorine atoms in [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid enhances its reactivity and allows for more diverse chemical transformations.
- The benzyloxy group provides additional stability and functionalization options, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
(3-chloro-4-fluoro-5-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(13(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHRCGDOSEYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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